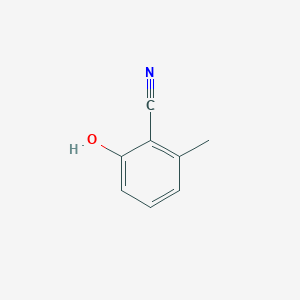

2-Hydroxy-6-methylbenzonitrile

Beschreibung

Significance and Context in Organic Chemistry Research

2-Hydroxy-6-methylbenzonitrile is an aromatic organic compound that holds a position of interest in the field of organic chemistry. Its structure, which features a benzene (B151609) ring substituted with a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group, provides a unique combination of functionalities that make it a valuable building block in synthetic chemistry. The presence of these specific groups in a compact arrangement allows for a variety of chemical transformations.

The chemical behavior of this compound is largely dictated by its functional groups. The hydroxyl group can act as a weak acid, while the nitrile group can undergo nucleophilic substitution reactions at the carbon atom. smolecule.com This dual reactivity makes the compound a versatile intermediate for the synthesis of more complex molecules. In academic research, compounds with such structures are explored for their potential to serve as precursors or intermediates in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals. smolecule.com The nitrile functionality, in particular, is a key precursor for various nitrogen-containing heterocycles and can be hydrogenated to form benzylamines.

The strategic placement of the hydroxyl, methyl, and nitrile groups on the benzene ring creates a specific electronic environment that influences the compound's reactivity and its potential applications. This makes it a subject of study for understanding structure-activity relationships and for developing new synthetic methodologies.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 73289-66-4 chemicalbook.com |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | this compound |

Historical Perspective of Benzonitrile (B105546) Derivatives in Scientific Inquiry

The scientific journey of benzonitrile derivatives dates back to the mid-19th century. The parent compound, benzonitrile, was first identified in 1844 by Hermann Fehling, who produced it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000). smolecule.com This discovery was foundational, establishing the chemistry of aromatic nitriles and the nomenclature for this entire class of compounds. smolecule.com Early synthetic methods, such as the distillation of ammonium benzoate and the reaction of benzenediazonium (B1195382) chloride with potassium cyanide, laid the chemical groundwork for creating more complex substituted derivatives.

Throughout the 20th century, the industrial applications of aromatic nitriles began to expand, finding use in the production of materials like resins and plastics. This industrial relevance spurred further academic investigation into substituted benzonitriles. Researchers systematically explored how different functional groups attached to the benzonitrile framework could yield compounds with enhanced or specific properties. This exploration paved the way for the synthesis and study of specialized compounds like this compound, designed for targeted applications in organic synthesis. The evolution of synthetic methods continues to be a driving force in the field, enabling the creation of increasingly complex benzonitrile derivatives for various scientific applications. smolecule.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is primarily directed toward their application as intermediates in the synthesis of functional molecules, particularly in medicinal chemistry and materials science. ontosight.ai The unique arrangement of functional groups makes these compounds valuable scaffolds for building larger, more complex molecular architectures.

A significant research trajectory for this class of compounds is in the development of novel therapeutic agents. For instance, the methylbenzonitrile structure is recognized as a beneficial scaffold for potent dual A₂A/A₂B adenosine (B11128) receptor antagonists, which are being investigated for cancer immunotherapy. nih.gov Structural studies have shown that the methylbenzonitrile moiety can form crucial interactions within the binding pockets of these receptors. biorxiv.orgresearchgate.net Analogues of this compound are actively being designed and synthesized to explore their potential as enzyme inhibitors or receptor modulators. For example, the related compound 2-Hydroxy-6-methoxybenzonitrile has been studied for its interaction with tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in dermatology.

Furthermore, research extends to the synthesis and evaluation of various substituted benzonitriles for a range of biological activities. Studies on related structures have revealed potential antimicrobial properties and cytotoxic effects against cancer cell lines. ontosight.ai The introduction of different substituents, such as halogens, allows for the fine-tuning of the molecule's electronic properties and biological activity. smolecule.com The compound 4-Bromo-2-hydroxy-6-methylbenzonitrile has been noted as an intermediate in the synthesis of Febuxostat, a drug used to treat gout. medjpps.com This highlights the role of such benzonitrile derivatives as key building blocks in the synthesis of established pharmaceuticals.

Table 2: Examples of this compound Analogues in Research

| Compound Name | Key Structural Difference | Research Application Area |

|---|---|---|

| 2-Hydroxy-6-methoxybenzonitrile | Methoxy (B1213986) group instead of methyl | Enzyme inhibition (tyrosinase), potential anticancer and antimicrobial agent. |

| 3-Fluoro-6-hydroxy-2-methylbenzonitrile (B1447274) | Addition of a fluorine atom | Building block for complex organic molecules, potential pharmaceutical compounds. |

| 2-Chloro-6-methylbenzonitrile | Chlorine atom instead of hydroxyl | Intermediate in agrochemical synthesis. |

| 4-Bromo-2-hydroxy-6-methylbenzonitrile | Addition of a bromine atom | Intermediate in pharmaceutical synthesis (e.g., Febuxostat). medjpps.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVKRULJRQDXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511642 | |

| Record name | 2-Hydroxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-66-4 | |

| Record name | 2-Hydroxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 6 Methylbenzonitrile and Its Derivatives

Established Synthetic Pathways to 2-Hydroxy-6-methylbenzonitrile

Established methods for synthesizing this compound and its derivatives often rely on multi-step processes starting from readily available precursors. These pathways are characterized by their robustness and have been refined over time to improve yields and purity.

Strategies Utilizing 2-Methylphenol Precursors

A common and logical starting point for the synthesis of this compound is 2-methylphenol (o-cresol). This precursor already contains the required methyl and hydroxyl groups in the correct positions on the benzene (B151609) ring. The subsequent steps then focus on the introduction of the nitrile group and any other desired functionalities, such as fluorine atoms for the synthesis of analogues like 3-fluoro-6-hydroxy-2-methylbenzonitrile (B1447274).

Demethylation Approaches for Hydroxyl Group Introduction

In many synthetic routes, the hydroxyl group is initially present as a methoxy (B1213986) group (-OCH3), which acts as a protecting group. The conversion of this methoxy group to the final hydroxyl group is a critical step known as demethylation. This process is often necessary when synthesizing the parent compound or its derivatives from methoxy-containing precursors. chem-station.com

Several reagents are effective for O-demethylation, each with its own advantages and required reaction conditions. chem-station.com Boron tribromide (BBr3) is a powerful Lewis acid that readily cleaves the methyl-oxygen bond. chem-station.com The reaction is typically started at low temperatures and gradually warmed. chem-station.com Another strong Lewis acid, aluminum chloride (AlCl3), can also be used, often with heating in a suitable solvent. chem-station.com A common Brønsted acid method involves heating the substrate with 47% hydrobromic acid (HBr). chem-station.com

A specific example is the selective demethylation of 2,6-dimethoxybenzonitrile (B106112) using sodium cyanide (NaCN) in dimethyl sulfoxide (B87167) (DMSO) at 145°C to yield 2-hydroxy-6-methoxybenzonitrile.

Table 1: Common Demethylation Reagents and Conditions

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr3) | Dichloromethane (DCM), -78°C to room temperature | Highly reactive; requires careful handling. chem-station.com |

| Aluminum chloride (AlCl3) | Dichloromethane or acetonitrile, heating may be required | Less reactive than BBr3. chem-station.com |

| Hydrobromic acid (47% HBr) | Acetic acid (as co-solvent), heating to ~130°C | A strong Brønsted acid approach. chem-station.com |

| Sodium cyanide (NaCN) | Dimethyl sulfoxide (DMSO), 145°C | Used for selective demethylation of dimethoxy precursors. |

Nitrile Group Introduction Methodologies: Palladium-Catalyzed Cyanation and Lewis Acid-Promoted Methods

The introduction of the nitrile (-CN) group is a pivotal step in the synthesis of benzonitriles.

Palladium-Catalyzed Cyanation has become a popular and efficient method for this transformation, allowing for the conversion of various aryl halides and pseudohalides (like triflates) into the corresponding nitriles. rsc.orgsci-hub.se This method has seen significant development, with a focus on improving catalyst efficiency and reaction conditions. rsc.org A key advantage is the ability to use less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), which is considered a "green" cyanide source. organic-chemistry.orgscispace.com Modern palladium-catalyzed cyanations can be performed under mild conditions with low catalyst loadings. organic-chemistry.orgsorbonne-universite.fr

Lewis Acid-Promoted Methods offer another effective route for introducing the nitrile group, particularly onto phenol (B47542) derivatives. These methods often provide high yields and good regioselectivity. A common approach involves the use of a Lewis acid like aluminum chloride (AlCl3) or boron trichloride (B1173362) (BCl3) in conjunction with a cyanating agent such as methylthiocyanate (CH3SCN). rsc.org This method has been shown to achieve yields of up to 92%.

Selective Fluorination Strategies for Analogues

The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. ucl.ac.uk Therefore, the selective fluorination of the this compound scaffold is an important strategy for creating novel analogues.

Deoxyfluorination is a direct method to replace a hydroxyl group with a fluorine atom. ucl.ac.uk Electrophilic fluorinating agents, such as Selectfluor, are commonly used to introduce fluorine onto aromatic rings. ucl.ac.uk The site of fluorination can often be controlled by the existing functional groups on the molecule, a concept known as site-selectivity. ucl.ac.uk For instance, in the synthesis of 3-fluoro-6-hydroxy-2-methylbenzonitrile, selective fluorination is a key step.

Transition-metal-catalyzed reactions have also emerged as powerful tools for C-H fluorination, allowing for the direct conversion of C-H bonds to C-F bonds. beilstein-journals.org

Novel and Green Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound and its derivatives.

Catalyst Development in this compound Synthesis

The development of novel catalysts is at the forefront of creating greener synthetic pathways. In the context of benzonitrile (B105546) synthesis, significant progress has been made in palladium catalysis. The use of potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanide source in palladium-catalyzed cyanations is a major advancement in green chemistry. organic-chemistry.orgscispace.com These reactions can be run under mild conditions and often in aqueous solvent mixtures, reducing the reliance on harsh organic solvents. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for a Key Intermediate

| Feature | Original Route (e.g., from 2-ethyl-6-methylaniline) | Novel HOSA Route |

| Starting Material | 2-ethyl-6-methylaniline | Phenol derivative |

| Key Reagents | Bromine, Cyanide, DMF | Hydroxylamine-O-sulfonic acid (HOSA) |

| Overall Yield | 40-45% | 69% |

| Process Mass Intensity (PMI) | 210 | 81 |

| Safety/Environmental Concerns | Use of toxic cyanide and undesirable solvents. | Avoids toxic cyanides, uses greener reagents. |

Data sourced from a study on the synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile. researchgate.net

Multi-Component Reactions in Benzonitrile Chemistry

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like benzonitrile derivatives from three or more starting materials in a single step. organic-chemistry.org These reactions are characterized by their convergent nature, where most of the atoms from the reactants are incorporated into the final product. organic-chemistry.org The success of an MCR depends on carefully controlled reaction conditions to favor the desired product over potential side products. organic-chemistry.org

While specific MCRs for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of MCRs are widely applied to the synthesis of various substituted benzonitriles and related heterocyclic compounds. For instance, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been used to synthesize novel tetrazolopyrimidine-6-carbonitrile derivatives. nih.gov Similarly, MCRs involving malononitrile (B47326) are frequently employed to produce compounds like 2-amino-4H-chromenes. d-nb.infonih.gov The versatility of MCRs is further demonstrated in the synthesis of 1,2-dihydropyrimidines from alkynes, nitriles, and aldehydes mediated by titanium complexes. rsc.org

The application of MCRs to benzonitrile synthesis often involves the reaction of a carbonyl compound, an amine, and a source of the nitrile group. organic-chemistry.org For example, a three-component reaction of benzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) has been shown to produce quaternary nitriles and carboxamides in good yields. beilstein-journals.org These examples highlight the potential for developing a novel MCR for this compound by selecting appropriate precursors that contain the required hydroxyl, methyl, and nitrile functionalities.

Purification and Optimization of Synthetic Yields for this compound

The isolation and purification of this compound from a reaction mixture is critical to obtaining a product of high purity. Common strategies involve chromatographic techniques and recrystallization.

Chromatographic Purification Techniques

Chromatography is a fundamental technique for the purification of organic compounds. For benzonitrile derivatives, several methods are applicable.

Column Chromatography: This is a widely used method for purifying nitrile compounds. For instance, the purification of 3-fluoro-6-hydroxy-2-methylbenzonitrile is effectively achieved using silica (B1680970) gel column chromatography with a gradient of ethyl acetate (B1210297) and hexane (B92381) as the eluent. This technique is also employed in the purification of various other nitrile-containing compounds. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. A method has been developed for the large-scale purification of sulforaphane (B1684495) and sulforaphane nitrile using a C-18 reverse-phase column. acs.orgacs.org This demonstrates the applicability of preparative HPLC for separating structurally similar nitrile compounds. Chiral HPLC has also been utilized for the separation of enantiomers of a complex benzonitrile derivative. acs.org

Fast Centrifugal Partition Chromatography (FCPC): This is a modern liquid-liquid chromatography technique that avoids the use of a solid stationary phase. tandfonline.com It has been successfully used for the preparative isolation of a bioactive nitrile glycoside, niazirin, with high purity and yield. tandfonline.com

Table 1: Chromatographic Purification Methods for Nitrile Compounds

| Chromatographic Method | Stationary Phase/Column | Mobile Phase/Eluent | Application Example | Reference |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Purification of 3-fluoro-6-hydroxy-2-methylbenzonitrile | |

| Preparative HPLC | C-18 Reverse-Phase | Acetonitrile/Water | Purification of sulforaphane nitrile | acs.orgacs.org |

| Chiral HPLC | Chiralpak AD | Heptane/IPA | Separation of benzonitrile derivative enantiomers | acs.org |

| FCPC | Ethyl acetate/BuOH/water (two-phase system) | Lower aqueous layer | Isolation of niazirin | tandfonline.com |

Recrystallization for Enhanced Purity

Recrystallization is a common final step to enhance the purity of a synthesized compound. The choice of solvent is crucial for effective purification. For benzonitrile derivatives, various solvent systems have been reported.

For example, a crude benzonitrile derivative was successfully recrystallized from ethanol (B145695) to achieve a higher melting point and purity. google.comgoogle.com In another instance, a monobenzonitrile derivative was recrystallized from ethanol. selcuk.edu.tr The purification of 3-fluoro-6-hydroxy-2-methylbenzonitrile is enhanced by recrystallization from an ethanol/water mixture. Similarly, synthesized bis-coumarin scaffolds containing a benzonitrile group were purified by recrystallization with ethanol. rsc.org

Industrial Scale Synthesis Considerations and Process Development

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and economical process. cymerchemicals.com The development of a robust manufacturing process is a cornerstone of successful commercialization. nalasengineering.comvscl.in

Key considerations for industrial scale-up include:

Route Scouting and Process Optimization: This involves identifying the most feasible and cost-effective synthetic route. dextrosynthesis.com Process parameters such as temperature, pressure, and reagent stoichiometry must be optimized to maximize yield and minimize the formation of byproducts. tarosdiscovery.com

Catalyst Selection and Use: The use of catalysts can significantly improve reaction rates and selectivity, which is crucial for industrial-scale production.

Reactor Technology: The choice between batch or continuous flow reactors depends on the specific reaction chemistry. Continuous flow reactors can offer advantages in terms of safety for hazardous or highly exothermic reactions. nalasengineering.com

Purification and Isolation: Efficient and scalable purification methods are essential. This includes optimizing techniques like filtration, drying, and crystallization to handle large quantities of material. nalasengineering.com Polymorph screening and understanding solvent-mediated phase transformations are critical for developing a robust crystallization process. nalasengineering.com

Process Safety and Environmental Impact: A thorough evaluation of potential hazards and the development of environmentally sound processes are paramount. vscl.in This includes minimizing waste and selecting greener reagents and solvents where possible. tarosdiscovery.com

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 6 Methylbenzonitrile

Reactions Involving the Hydroxyl Group of 2-Hydroxy-6-methylbenzonitrile

The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including oxidation, protection, and deprotection, and it plays a crucial role in directing the molecule's intermolecular interactions.

Oxidation Pathways

The oxidation of sterically hindered phenols, such as this compound, can proceed through various pathways depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, general principles for hindered phenols can be applied. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to react with hindered phenols. researchgate.net The mechanism often involves the formation of a phenoxy radical, which can then undergo further reactions. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group can influence the stability of this radical intermediate.

For instance, the anodic oxidation of similar 2,6-disubstituted phenols has been shown to yield 4-hydroxy-cyclohexa-2,5-dienones in buffered media, which prevents acid-catalyzed side reactions. rsc.org This suggests a potential oxidation pathway for this compound under electrochemical conditions.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dimerized products, Quinone derivatives | Inert atmosphere |

Protection and Deprotection Strategies for Phenolic Hydroxyl

To facilitate reactions at the nitrile group or other parts of the molecule without interference from the acidic phenolic proton, the hydroxyl group of this compound can be temporarily protected. A variety of protecting groups are available for phenols, and the choice depends on the stability of the protecting group to subsequent reaction conditions and the ease of its removal.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). The formation of these protected derivatives typically involves the reaction of the phenoxide ion with an appropriate alkyl or silyl halide.

Deprotection strategies are specific to the protecting group used. For example, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are readily removed by fluoride (B91410) ion sources or acidic conditions.

Table 2: Common Protection and Deprotection Strategies for Phenolic Hydroxyl Groups

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Benzyl (Bn) | Benzyl bromide, base | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) or mild acid |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of this compound can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can occur between the hydroxyl proton and the nitrogen atom of the nitrile group, forming a six-membered ring. This interaction can influence the acidity of the phenolic proton and the reactivity of both the hydroxyl and nitrile groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding. The chemical shift of the hydroxyl proton can provide information about the strength of the hydrogen bond. rsc.orgnih.govuu.nlresearchgate.netnih.gov In similar ortho-hydroxyaryl compounds, the presence of a strong intramolecular hydrogen bond is often indicated by a downfield chemical shift of the hydroxyl proton. nih.gov This intramolecular hydrogen bond can stabilize the molecule and may decrease the nucleophilicity of the hydroxyl group and the electrophilicity of the nitrile carbon.

Intermolecular hydrogen bonding with solvent molecules or other reagents can also affect the reactivity. In protic solvents, the hydroxyl group will be solvated, which can influence its availability for reactions.

Transformations of the Nitrile Functionality in this compound

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines and carboxylic acids. The steric hindrance provided by the adjacent methyl group in this compound can influence the rate and conditions required for these transformations.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group in this compound would lead to the corresponding primary amine, (2-hydroxy-6-methylphenyl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation of benzonitriles can yield primary amines, but over-reduction or side reactions can sometimes occur. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial to achieve high selectivity for the desired amine. For instance, ruthenium-catalyzed hydrogenation of benzonitrile (B105546) has been reported to yield benzyl alcohol, indicating that the reaction pathway can be sensitive to the catalytic system. researchgate.net

Table 3: Potential Methods for the Reduction of this compound

| Reducing Agent/Method | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2-hydroxy-6-methylphenyl)methanamine |

Hydrolysis Reactions of the Nitrile Group

The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid, or the intermediate amide, 2-hydroxy-6-methylbenzamide.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. semanticscholar.orgrsc.orgpearson.comlumenlearning.com This is followed by tautomerization to form the amide, which can then be further hydrolyzed to the carboxylic acid. The mechanism involves an initial equilibrium N-protonation followed by a rate-limiting attack of water. semanticscholar.orgrsc.org

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification gives the carboxylic acid. The steric hindrance from the ortho-methyl group may necessitate more forcing conditions for the hydrolysis to proceed to completion.

Table 4: Products of Nitrile Hydrolysis of this compound

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Mild acid or base | 2-Hydroxy-6-methylbenzamide | 2-Hydroxy-6-methylbenzoic acid |

Aromatic Substitution Reactions on the Benzonitrile Core

The benzonitrile core of this compound is subject to substitution reactions, with the regiochemical outcome largely governed by the electronic effects of the existing substituents.

In electrophilic aromatic substitution (SEAr), the reactivity and orientation of an incoming electrophile are determined by the substituents on the benzene (B151609) ring. wikipedia.org For this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the nitrile (-CN) group is deactivating and meta-directing. aakash.ac.in

The hydroxyl group is a strong activating group due to its ability to donate electron density to the ring via a resonance effect (+M), which significantly stabilizes the carbocation intermediate (the arenium ion). quora.com This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. aakash.ac.inorganicchemistrytutor.com The methyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.org Conversely, the nitrile group strongly withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive and directing incoming electrophiles to the meta position relative to itself. aakash.ac.in

In this compound, the powerful ortho-, para-directing influence of the hydroxyl group dominates. The positions ortho (C3) and para (C5) to the hydroxyl group are activated. However, the C3 position is also ortho to the methyl group and meta to the nitrile group, while the C5 position is para to the hydroxyl group, meta to the methyl group, and ortho to the nitrile group. The combined activating effects of the -OH and -CH₃ groups are directed towards positions C3 and C5. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the strong activating hydroxyl group.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -OH | C2 | +M > -I | Strongly Activating | Ortho, Para (C3, C5) |

| -CH₃ | C6 | +I | Weakly Activating | Ortho, Para (C5, C3) |

| -CN | C1 | -M, -I | Strongly Deactivating | Meta (C3, C5) |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing a halogen. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group, such as fluoride. core.ac.ukchemistrysteps.com

Fluorinated analogues of this compound, for example, a compound where a fluorine atom is present on the ring, would be susceptible to SNAr. The strong electron-withdrawing nature of fluorine activates the ring towards nucleophilic attack. core.ac.uk The reaction involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of the Meisenheimer intermediate. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrile group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. nih.gov Recent studies suggest that some SNAr reactions may also proceed through a concerted mechanism, bypassing a stable intermediate. nih.gov

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized benzonitrile derivatives.

| Nucleophile | Reagent Example | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | Ether | Heat in corresponding alcohol |

| Amine | Ammonia (NH₃) or primary/secondary amines | Amino group | Heat in a polar aprotic solvent (e.g., DMSO) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | Polar aprotic solvent (e.g., DMF) |

| Cyanide | Potassium cyanide (KCN) | Nitrile | High temperature in aprotic solvent |

Catalytic Reactions and Regioselectivity

Catalysis offers efficient and selective pathways for the transformation of this compound, leveraging its functional groups for various synthetic applications.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for functional group transformations. researchgate.net For this compound, both the hydroxyl and nitrile groups can be targeted. The phenolic -OH group can participate in O-arylation or O-alkylation reactions, often catalyzed by transition metals like palladium or copper. These reactions form diaryl ethers or alkyl aryl ethers. The nitrile group can undergo catalytic hydrogenation to an aminomethyl group using catalysts such as rhodium-phosphine complexes, or it can be hydrated to an amide. researchgate.net The choice of catalyst and ligands is crucial for achieving high selectivity and yield, preventing side reactions such as hydrogenation of the aromatic ring. mdpi.com

Heterogeneous catalysis, involving a solid catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. mdpi.com Phenols are known to undergo various electrophilic substitutions using solid acid catalysts, such as zeolites or sulfated zirconia. researchgate.net For this compound, reactions like nitration or halogenation could be performed with greater regioselectivity and under milder conditions compared to traditional methods. mdpi.comresearchgate.net For example, nitration can be achieved using solid acid catalysts with nitric acid or other nitrating agents, often favoring the para-substituted product due to steric constraints within the catalyst's pores. researchgate.net Furthermore, the hydrogenation of the nitrile group or the entire aromatic ring can be accomplished using supported metal catalysts like ruthenium on carbon (Ru/C) or platinum on carbon (Pt/C), with the reaction outcome (e.g., selective nitrile reduction vs. ring hydrogenation) being controlled by the reaction conditions. mdpi.com

| Catalyst System | Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| H₂SO₄/HNO₃ | Homogeneous | Low temperature | High reactivity | Harsh conditions, poor selectivity, oxidation byproducts |

| Zeolites (e.g., H-ZSM-5) | Heterogeneous | Mild temperature, solvent | High regioselectivity, reusable catalyst, milder conditions | Potential for catalyst deactivation |

| NaNO₂ / Wet SiO₂ / Acid Salt | Heterogeneous | Room temperature, CH₂Cl₂ | Very mild conditions, simple workup, good yields | Requires stoichiometric acid salt |

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis. mpg.de The phenolic hydroxyl group of this compound can act as a pronucleophile in various organocatalytic reactions. For instance, in Michael additions, the phenoxide, formed in situ, can add to α,β-unsaturated carbonyl compounds. Chiral bifunctional catalysts, such as thioureas or cinchona alkaloids, can activate both the electrophile (via hydrogen bonding) and the phenol, controlling the stereochemistry of the product. youtube.com Similarly, the phenol can participate in enantioselective aldol-type reactions or Mannich reactions, activated by chiral Brønsted acids or bases. These approaches enable the construction of complex molecules with high enantioselectivity under mild reaction conditions. youtube.com

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 6 Methylbenzonitrile

Vibrational Spectroscopy Studies (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure, bond strengths, and functional groups present in a molecule. For 2-Hydroxy-6-methylbenzonitrile, these techniques reveal the characteristic vibrational modes arising from the phenyl ring, the nitrile moiety, and the hydroxyl and methyl substituents. While a complete, published experimental spectrum for this specific molecule is not widely available, analysis of related compounds allows for a detailed and accurate prediction of its vibrational characteristics. researchgate.netresearchgate.net

The vibrational spectrum of this compound is complex, with multiple vibrational modes. The assignments of these modes are typically performed with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the frequencies and forms of the normal modes. indexcopernicus.com The Potential Energy Distribution (PED) is then used to quantify the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. indexcopernicus.com

Key vibrational modes for this compound are expected in the following regions:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration, ν(O-H), typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding. The in-plane bending, δ(O-H), is expected around 1200-1400 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations, ν(C-H), typically appear in the 3000-3100 cm⁻¹ region. researchgate.net The methyl group C-H stretching modes (symmetric and asymmetric) are expected in the 2850-3000 cm⁻¹ range. researchgate.net C-H in-plane and out-of-plane bending vibrations occur at lower frequencies.

C≡N Nitrile Stretch: The stretching vibration of the cyano group, ν(C≡N), is a strong and sharp band in both FT-IR and Raman spectra, typically found in the 2220-2240 cm⁻¹ range for aromatic nitriles. researchgate.net Its intensity and position can be influenced by the electronic effects of the other ring substituents.

Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and bending vibrations. C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations occur in the fingerprint region (below 1400 cm⁻¹).

Table 1: Expected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3200 - 3600 | O-H stretching |

| ν(C-H) aromatic | 3000 - 3100 | Aromatic C-H stretching |

| ν(C-H) methyl | 2850 - 3000 | Methyl group C-H stretching |

| ν(C≡N) | 2220 - 2240 | C≡N nitrile stretching |

| ν(C=C) | 1400 - 1600 | Aromatic C=C ring stretching |

| δ(O-H) | 1200 - 1400 | O-H in-plane bending |

| δ(C-H) | 1000 - 1300 | C-H in-plane bending |

Data is based on typical frequency ranges for the specified functional groups in aromatic compounds.

The vibrational frequencies of a substituted benzonitrile (B105546) are sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net The hydroxyl (-OH) and methyl (-CH₃) groups are both considered electron-donating groups, which can increase the electron density in the phenyl ring through resonance and inductive effects, respectively.

This increased electron density can influence other bonds in the molecule. For instance, the electron-donating effect can lead to a slight decrease in the C≡N bond order and force constant, resulting in a shift of the ν(C≡N) stretching frequency to a lower wavenumber compared to unsubstituted benzonitrile. researchgate.net Similarly, the C-OH and C-CH₃ stretching frequencies and the various ring deformation modes are characteristic of this specific substitution pattern. The study of a range of mono- and di-substituted benzonitriles has shown clear correlations between the substituent's electronic properties and shifts in key vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. Based on its structure, four unique proton environments are predicted: the hydroxyl proton, the three aromatic protons, and the three methyl protons.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable (δ 4-8 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, expected in the region of δ 2.0-2.5 ppm. rsc.org

Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically distinct and will exhibit splitting due to spin-spin coupling with their neighbors. They are expected in the δ 6.5-7.5 ppm range. The proton at position 4 would likely be a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 would each appear as a doublet of doublets (or more complex multiplets depending on the coupling constants).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Group | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -OH | 4.0 - 8.0 | Broad Singlet |

| Ar-H (3 protons) | 6.5 - 7.5 | Multiplets (e.g., t, dd) |

Predicted values are based on typical chemical shifts for similar substituted benzene derivatives. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the methyl carbon, the nitrile carbon, and the six unique aromatic carbons.

Nitrile Carbon (-CN): The carbon of the cyano group is typically found in the region of δ 115-120 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal is expected at the upfield end of the spectrum, typically around δ 15-25 ppm. rsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between δ 110-160 ppm. The carbons directly attached to the substituents (C1, C2, C6) will be significantly affected. The carbon bearing the hydroxyl group (C2) is expected to be shifted downfield (δ ~150-160 ppm), while the carbons ortho and para to the electron-donating groups will be shifted upfield compared to unsubstituted benzonitrile.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| -CN | 115 - 120 |

| C-OH (C2) | 150 - 160 |

| C-CH₃ (C6) | 135 - 145 |

| C-CN (C1) | 110 - 120 |

| Aromatic CH (C3, C4, C5) | 115 - 135 |

Predicted values are based on typical chemical shifts for similar substituted benzene derivatives. rsc.org

Theoretical Chemistry and Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful partner to experimental spectroscopy. dergipark.org.tr Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to predict the properties of benzonitrile derivatives. researchgate.netdergipark.org.tr

For this compound, computational studies would typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing accurate bond lengths and angles.

Vibrational Frequency Calculation: Predicting the FT-IR and FT-Raman spectra. The calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement with experimental data. These calculations are crucial for making definitive band assignments.

NMR Chemical Shift Calculation: Predicting ¹H and ¹³C chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra. researchgate.net

Electronic Property Analysis: DFT calculations also provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, molecular electrostatic potential, and charge distribution, which help in understanding the molecule's reactivity and intermolecular interactions.

These theoretical models provide a framework for interpreting experimental data and offer predictive power for understanding the complex interplay of substituent effects on the spectroscopic properties of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

Density Functional Theory (DFT) Calculations for Geometrical Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for analyzing the structural, electronic, and vibrational properties of organic molecules. researchgate.netirjweb.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

For benzonitrile derivatives, DFT calculations have been successfully used to determine optimized geometries that show good agreement with experimental data where available. For instance, studies on related molecules like 2-chloro-6-methylbenzonitrile have utilized DFT with basis sets such as 6-311+G* to predict its geometric parameters. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for interpreting its chemical behavior.

DFT is instrumental in predicting reaction pathways and understanding the influence of substituent groups on a molecule's reactivity. The nitrile (-CN) group is known for its strong electron-withdrawing nature. This effect significantly influences the electron density distribution across the benzene ring and affects the molecule's reactivity in chemical transformations.

In the context of nitrile synthesis, the presence of electron-withdrawing groups on aromatic rings can impact reaction outcomes. For example, in the electrosynthesis of nitriles from primary alcohols, aromatic substrates with electron-withdrawing groups like -Cl and -NO2 have been shown to achieve high conversions. chemrxiv.org This is because these groups can stabilize reaction intermediates and influence the electronic environment at the reaction center. DFT calculations can model the transition states and energy barriers of potential reaction pathways, providing insights into the kinetics and thermodynamics of reactions involving this compound.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comcell.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. cell.com This energy gap can be correlated with the molecule's ability to participate in charge transfer reactions. nih.govnih.govmdpi.com The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for Benzonitrile Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile | DFT/B3LYP | -5.83 eV | -2.31 eV | 3.52 eV |

| 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile | DFT/B3LYP/6–311++G(d,p) | -6.66 eV | -3.06 eV | 3.60 eV |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6–311++G(d,p) | -6.30 eV | -1.81 eV | 4.49 eV |

Note: The data in this table is derived from studies on related benzonitrile compounds to illustrate typical values obtained through DFT calculations. irjweb.comcell.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potential values.

Red and Yellow Regions: These colors indicate electron-rich areas with a partial negative charge, representing the most likely sites for electrophilic attack. In this compound, these regions would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group due to their high electronegativity.

Blue Regions: This color signifies electron-deficient areas with a partial positive charge, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group. nih.gov

Green Regions: These areas represent neutral or zero potential.

Ab Initio Calculations for Molecular Structure and Frequencies

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach used to predict molecular geometry and vibrational frequencies. researchgate.netcore.ac.uk These calculations are crucial for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra.

In a study of the related molecule 2-chloro-6-methylbenzonitrile, ab initio HF calculations with the 6-311+G* basis set were performed to compute its optimized geometry and vibrational wavenumbers. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, leading to a better agreement with experimental values. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsion. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-chloro-6-methylbenzonitrile

| Assignment (Mode) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated HF/6-31G* (cm-1) |

| C-H stretch | 3065 | 3070 | 3068 |

| C≡N stretch | 2235 | 2237 | 2278 |

| C-C stretch | 1580 | 1582 | 1605 |

| C-H in-plane bend | 1285 | 1284 | 1298 |

| C-Cl stretch | 871 | - | 842 |

| C-CH3 stretch | 1165 | 1168 | 1175 |

Note: This table presents selected data for a structurally similar compound, 2-chloro-6-methylbenzonitrile, to demonstrate the application of ab initio calculations in vibrational analysis. researchgate.netresearchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While specific docking studies on this compound are not widely reported, research on structurally related benzonitrile derivatives has demonstrated their potential to interact with various biological targets. For example, docking studies have been performed on benzonitrile compounds to investigate their potential as anticancer agents by targeting proteins like focal adhesion kinase (FAK). researchgate.netresearchgate.net Other studies have explored the interaction of benzonitrile-containing Schiff bases with the main protease of SARS-CoV-2. nih.gov

The results of a docking study are typically evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol) and predicts the strength of the ligand-receptor interaction. A lower binding energy indicates a more stable complex and a higher binding affinity. scielo.org.za

Table 3: Examples of Molecular Docking Studies on Benzonitrile Derivatives

| Compound | Biological Target | Binding Affinity (kcal/mol) | Potential Application |

| 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile | Focal Adhesion Kinase (FAK) | Not specified | Anticancer |

| (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one | COVID-19 Main Protease (6LU7) | -7.2 | Antiviral |

| Vanillylacetone & Beta-hydroxy ketone derivatives | SARS-CoV-2 Main Protease (Mpro) | -6.0 to -7.0 | Antiviral |

Note: This table summarizes findings from docking studies on various compounds containing the benzonitrile or a similar structural motif to illustrate the application of this computational technique. researchgate.netresearchgate.netnih.govscielo.org.za

Thermochemical Calculations and Energetic Studies

Theoretical calculations can provide valuable thermochemical data for molecules, including standard enthalpy of formation (ΔH°), entropy (S°), and Gibbs free energy (G°). mdpi.compku.edu.cn These parameters are essential for understanding the stability of a molecule and the energetics of chemical reactions in which it participates.

Using statistical thermodynamics, these properties can be calculated from the vibrational frequencies obtained through DFT or ab initio methods. The NIST Chemistry WebBook, for example, provides compiled thermochemical data for many compounds, including the related 2-hydroxybenzonitrile. For this compound, gas-phase data includes values for the free energy of reaction (ΔrG°). nist.gov Such energetic studies are fundamental to chemical engineering, process design, and understanding reaction equilibria and kinetics. youtube.com

Non-Linear Optical (NLO) Properties Prediction

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in optoelectronics, including optical data storage and signal processing. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its NLO behavior. These theoretical calculations provide valuable insights into the molecular structure-property relationships that govern NLO responses.

The key parameters for evaluating a molecule's NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are determined by the molecule's electronic structure, including the distribution of electron density and the presence of electron-donating and electron-accepting groups. In this compound, the hydroxyl (-OH) and methyl (-CH₃) groups act as electron donors, while the nitrile (-CN) group serves as an electron acceptor. This intramolecular charge transfer is a key factor contributing to its potential NLO activity.

Computational studies on similar benzonitrile derivatives have demonstrated that the presence of such donor-acceptor groups can lead to significant NLO responses. The first-order hyperpolarizability is a critical parameter as it quantifies the second-order NLO response. Theoretical calculations for related molecules, such as 3-fluoro-4-methylbenzonitrile, have shown that DFT methods can effectively predict these properties.

Below are hypothetical data tables illustrating the kind of results that would be generated from a computational study of this compound's NLO properties.

Table 1: Calculated Dipole Moment Components and Total Dipole Moment (μ) of this compound

| Component | Value (Debye) |

| µx | Value |

| µy | Value |

| µz | Value |

| µtotal | Value |

Note: The values in this table are placeholders and would be derived from DFT calculations.

Table 2: Calculated Linear Polarizability Components and Average Polarizability (α) of this compound

| Component | Value (esu) |

| αxx | Value |

| αxy | Value |

| αyy | Value |

| αxz | Value |

| αyz | Value |

| αzz | Value |

| <α> | Value |

Note: The values in this table are placeholders and would be derived from DFT calculations. esu = electrostatic units.

Table 3: Calculated First-Order Hyperpolarizability Components and Total Hyperpolarizability (β) of this compound

| Component | Value (esu) |

| βxxx | Value |

| βxxy | Value |

| βxyy | Value |

| βyyy | Value |

| βxxz | Value |

| βxyz | Value |

| βyyz | Value |

| βxzz | Value |

| βyzz | Value |

| βzzz | Value |

| βtotal | Value |

Note: The values in this table are placeholders and would be derived from DFT calculations.

The magnitude of the total first-order hyperpolarizability (β_total) is a direct indicator of the NLO activity of the molecule. A higher value suggests a stronger second-order NLO response, making the compound a more promising candidate for NLO applications. The analysis of these predicted values, in conjunction with frontier molecular orbital (HOMO-LUMO) analysis, can further elucidate the electronic transitions responsible for the NLO properties.

Biological Activity and Medicinal Chemistry Applications of 2 Hydroxy 6 Methylbenzonitrile

General Biological Activities of Benzonitrile (B105546) Derivatives

Benzonitrile derivatives are a versatile class of organic compounds recognized for their wide range of biological activities and applications in medicinal chemistry and materials science. nbinno.com The core structure, consisting of a benzene (B151609) ring attached to a nitrile group (-CN), serves as a scaffold for building complex molecules with diverse pharmacological properties. nbinno.com These compounds are instrumental as intermediates in the synthesis of numerous pharmacologically active agents. nbinno.com The nitrile group and the aromatic ring offer multiple sites for chemical modification, allowing for the fine-tuning of a molecule's biological effects. nbinno.com

Research has demonstrated that derivatives of benzonitrile exhibit a broad spectrum of biological actions. These include antimicrobial (antibacterial and antifungal), antitumor, and herbicidal properties. nih.govresearchgate.net The incorporation of various functional groups onto the benzonitrile core, such as hydroxyl (-OH) and trifluoromethyl (-CF3), can significantly enhance properties like lipophilicity and metabolic stability, which are critical for drug efficacy. nbinno.com A review of naturally occurring compounds containing the nitrile functional group identified 192 different molecules from plant, animal, and microbial sources, highlighting their diverse and potent biological activities with numerous potential medicinal applications. rcsi.com This inherent versatility makes benzonitrile derivatives a subject of continuous investigation in the development of new therapeutic agents. nbinno.comresearchgate.net

Antimicrobial Properties and Mechanisms of Action

The benzonitrile scaffold is a key feature in various compounds exhibiting significant antimicrobial properties. nih.gov Modifications to this basic structure have led to the development of derivatives with potent activity against a range of microbial pathogens, including both bacteria and fungi.

Derivatives of benzonitrile have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency is often influenced by the specific chemical groups attached to the benzonitrile ring. For instance, studies on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, which incorporate a related chemical structure, revealed significant activity against Gram-positive bacteria. nih.govmdpi.com Certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 7.81 to 15.62 µg/mL against reference strains of Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp. nih.govmdpi.com

Another study focusing on newly synthesized benzonitrile derivatives found that compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile showed significant activity against both classes of bacteria. nih.gov Similarly, a study on 2-hydroxy-4-methoxybenzaldehyde, a related phenolic compound, reported a MIC of 1024 µg/ml against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Table 1: Antibacterial Efficacy of Selected Benzonitrile Derivatives and Related Compounds

| Compound/Derivative Class | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria (e.g., Staphylococcus spp., Bacillus spp.) | 7.81 - 15.62 µg/mL | nih.govmdpi.com |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive and Gram-negative bacteria | Not specified, but described as "significant" | nih.gov |

The mechanism by which benzonitrile derivatives and related compounds inhibit microbial growth often involves the disruption of the bacterial cell membrane. nih.gov Research on 2-hydroxy-4-methoxybenzaldehyde demonstrated that the compound compromises the integrity of the cell membrane of S. aureus. nih.gov This disruption leads to an increased release of intracellular components, such as proteins and nucleic acids, ultimately hindering bacterial growth. nih.gov The interaction with the phospholipid bilayer of bacterial membranes is a key factor, and properties such as lipophilicity can play a significant role in determining a compound's effectiveness. mdpi.com Greater hydrophobicity can facilitate stronger interactions between the compound and the bacterial membrane, enhancing its antimicrobial properties. mdpi.com

Anticancer Research and Antitumor Effects of Analogues

Analogues of 2-Hydroxy-6-methylbenzonitrile and other benzonitrile-containing structures are a significant area of focus in anticancer research. nih.govmdpi.com These compounds have been shown to possess antiproliferative activity against various cancer cell lines, acting through mechanisms that induce programmed cell death and interfere with critical cell signaling pathways. tandfonline.comtandfonline.com

A primary mechanism for the antitumor effect of benzonitrile analogues is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com Studies on various derivatives have elucidated several ways they trigger this process. For example, the benzothiazole derivative 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile has been shown to induce apoptosis in human leukemia cells through a mitochondrial-dependent pathway. nih.gov This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases 9 and 3. nih.gov

Other nitrile-containing derivatives have been found to induce apoptosis by arresting the cell cycle, often at the G2/M phase. tandfonline.comtandfonline.com This cell cycle arrest prevents cancer cells from proliferating and can trigger the apoptotic cascade. Research on certain benzofuran-based nitrile derivatives demonstrated a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic process. tandfonline.comtandfonline.com

A crucial aspect of the anticancer activity of some analogues involves the modulation of key intracellular signaling pathways that regulate cell survival and apoptosis. nih.gov The PI3K/Akt pathway is a critical regulator of cell function, and its aberrant activation is common in many cancers. nih.govmdpi.com

Research has shown that certain anticancer compounds can induce apoptosis by inhibiting the Akt pathway. semanticscholar.org The inhibition of Akt prevents the phosphorylation and subsequent inactivation of the forkhead box O3a (FOXO3a) transcription factor. semanticscholar.org When active, FOXO3a translocates to the nucleus and promotes the expression of pro-apoptotic genes. semanticscholar.org A key target of FOXO3a is the gene for Bim, a potent pro-apoptotic protein from the Bcl-2 family. semanticscholar.org By increasing the expression of Bim, these compounds can trigger the mitochondrial apoptotic pathway. semanticscholar.org Therefore, the modulation of the Akt/FOXO3a/Bim signaling axis represents a sophisticated mechanism by which analogues of benzonitrile can exert their antitumor effects. semanticscholar.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile |

| 2,4,6-trimethylbenzenesulfonyl hydrazones |

| 2-hydroxy-4-methoxybenzaldehyde |

| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile |

| Bim (Bcl-2-like protein 11) |

| Akt (Protein Kinase B) |

| FOXO3a (Forkhead box protein O3a) |

| Caspase-3 |

| Caspase-9 |

Mitochondrial Dysfunction and Caspase Activation

There is currently no specific scientific literature available that details the effects of this compound on mitochondrial dysfunction or caspase activation. These processes are critical in cellular apoptosis, and while numerous compounds are studied for their potential to modulate these pathways, this compound has not been a subject of such published research.

Focal Adhesion Kinase (FAK) Inhibition Studies

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a target in cancer therapy due to its role in cell survival, proliferation, and migration. Extensive research has been conducted to identify FAK inhibitors. However, there are no available studies that have investigated or identified this compound as a FAK inhibitor. The existing research on FAK inhibitors focuses on other classes of molecules.

A variety of compounds have been identified as FAK inhibitors, with several progressing to clinical trials. The table below lists some examples of known FAK inhibitors and their reported potencies.

| FAK Inhibitor | IC50 (nM) |

| TAE226 | 5.5 |

| PND-1186 | 1.5 |

| PF-573228 | 4.0 |

| Defactinib (VS-6063) | 0.5 |

This table showcases examples of known FAK inhibitors and is for contextual purposes only. This compound is not included as there is no data to support its activity as a FAK inhibitor.

Potential in Pharmaceutical Compound Development

The potential of this compound in the development of pharmaceutical compounds has not been extensively explored in published literature.

While substituted benzonitriles can serve as versatile intermediates in organic synthesis, there is no specific documentation in scientific journals or patents that describes the use of this compound as a direct building block for the synthesis of existing Active Pharmaceutical Ingredients (APIs).

The design and synthesis of biologically active derivatives stemming from this compound have not been reported. The scientific community has, however, explored the synthesis and biological activities of various other benzonitrile derivatives. For instance, some substituted benzonitriles have been investigated for their potential as modulators of various biological targets. These explorations into the chemical space of benzonitriles suggest that this class of compounds can be of interest in medicinal chemistry, although specific work on this compound derivatives is not available.

Receptor Interaction and Binding Affinity Studies

There are no published studies on the receptor interaction and binding affinity of this compound.

The influence of the hydroxyl (-OH) and methyl (-CH3) groups on the binding affinity of this compound to specific biological targets has not been determined, as no such binding studies have been published. In general, in medicinal chemistry, the nature and position of functional groups on a core scaffold are critical determinants of binding affinity and selectivity for a given receptor. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions. The nitrile group can also participate in polar interactions. The interplay of these groups would theoretically dictate the binding profile of the molecule. However, without experimental data, any discussion of their specific influence on the binding affinity of this compound remains speculative.

Structure Activity Relationship Sar Studies and Derivative Development

Impact of Substituent Position and Nature on Biological Activity

The placement and chemical nature of substituents on the benzonitrile (B105546) ring are critical determinants of a compound's biological efficacy. Research on various benzonitrile derivatives demonstrates that even minor positional changes can lead to significant shifts in activity.

For instance, in the development of non-steroidal aromatase inhibitors, the placement of the nitrile group at the para position is essential for the compound's inhibitory function. nih.gov Quantitative structure-activity relationship (QSAR) analysis of 2-amino-6-arylsulfonylbenzonitrile derivatives, which are structurally related to the core compound, revealed specific positional requirements for activity. nih.gov These studies indicated that more electronegative and less polar substituents at the meta position, along with more electrophilic groups at the para position, are favorable for higher biological activity. nih.gov

| Position | Favorable Substituent Properties | Impact on Biological Activity | Reference |

|---|---|---|---|

| Para | Nitrile group, Electrophilic groups | Essential for aromatase inhibition; enhances activity in other derivatives. | nih.govnih.gov |

| Meta | Electronegative, less polar groups | Favorable for higher activity in certain HIV-1 reverse transcriptase inhibitors. | nih.gov |

| Ortho | Varies depending on the target and specific substituent. | Can influence conformation and interaction with nearby binding site residues. | pku.edu.cn |

Fluorine Atom Effects on Reactivity and Biological Affinity

The introduction of fluorine atoms into pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance various properties. In benzonitrile derivatives, fluorine substitution can profoundly affect both chemical reactivity and biological affinity. acs.org Covalently bound fluorine is only slightly larger than a hydrogen atom, allowing it to be incorporated with minimal steric disruption. nih.gov

Fluorine's high electronegativity can alter the electronic distribution within the molecule, which can lead to:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

The substitution pattern of fluorine on the benzonitrile ring also influences the compound's physical properties, such as melting point and crystallization behavior. figshare.com

Hydroxyl Group Influence on Solubility and Bioactivity

The hydroxyl (-OH) group on the 2-Hydroxy-6-methylbenzonitrile scaffold plays a pivotal role in its physicochemical properties and biological activity. Hydroxyl groups are versatile and can significantly influence a molecule's behavior. researchgate.net

Key contributions of the hydroxyl group include:

Solubility: The polar nature of the -OH group can improve a compound's solubility in aqueous environments, which is often crucial for bioavailability. However, a high number of hydroxyl groups can also lead to a desolvation penalty that may reduce binding affinity. researchgate.netnih.gov

Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor. This capability is fundamental for molecular recognition, allowing the compound to form strong and specific interactions with amino acid residues in the active site of a target protein or enzyme. researchgate.netfrontiersin.org The position and number of hydroxyl groups can directly affect inhibitory activity. nih.gov

Bioactivity: Studies on various natural products have shown that phenolic hydroxyl groups are often directly involved in their biological effects, such as antioxidant and antiproliferative activities. pjmhsonline.compjmhsonline.com Modifying or replacing the hydroxyl group can alter these activities, for instance, by improving the molecule's ability to penetrate microbial cell membranes. pjmhsonline.compjmhsonline.com

Design and Synthesis of Novel Benzonitrile Analogues with Enhanced Properties

The development of novel analogues of this compound involves rational design and sophisticated synthesis to create compounds with superior therapeutic properties.

The primary goal in designing new analogues is to enhance their binding affinity and selectivity for a specific biological target. This is achieved through several key principles:

Bioisosterism: Replacing functional groups with other groups that have similar physical or chemical properties. For example, a nitrile group can act as a bioisostere for a carbonyl group, mimicking its ability to act as a hydrogen bond acceptor. nih.gov

Molecular Docking and Modeling: Computational tools are used to predict how a molecule will bind to a target protein. This allows chemists to design modifications that optimize interactions, such as adding groups that can form hydrogen bonds with key residues in the binding pocket. frontiersin.org

Exploiting Local Features: Modern design strategies emphasize the importance of local, micro-level features of both the drug and the protein target to achieve more accurate and potent binding. ewha.ac.kr This involves creating a perfect spatial fit to maximize directional interactions like hydrogen bonds. researchgate.net

| Heterocyclic Ring | Key Atoms | Potential Contribution to Activity | Reference |

|---|---|---|---|

| Thiophene | Sulfur | Can modulate electronic properties and provide new vectors for binding. | |

| Isoxazole | Nitrogen, Oxygen | Acts as a versatile scaffold in medicinal chemistry. | nih.gov |

| Benzothiazole | Nitrogen, Sulfur | Used to develop novel antimicrobial and fluorescent agents. | nih.govnih.gov |

Benzonitrile derivatives can be modified for use as imaging agents in techniques like Positron Emission Tomography (PET). This requires attaching a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), to the molecule. nih.gov

The design process for these radiolabeled analogues involves creating a "prosthetic group" or "building block" that contains ¹⁸F and can be attached to the core molecule under mild conditions to avoid degrading biologically active molecules. nih.gov Bioorthogonal strategies, such as click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloadditions), are often employed for this purpose. nih.gov These methods allow for the efficient and selective attachment of the ¹⁸F-containing moiety to the benzonitrile analogue, enabling researchers to visualize and study biological processes in vivo. nih.gov

Environmental Fate and Behavior of Benzonitrile Compounds

Degradation Pathways in Environmental Systems

The degradation of benzonitrile (B105546) compounds in the environment can occur through both biological and non-biological pathways. The rate and extent of degradation are influenced by factors such as soil type, microbial population, temperature, moisture, and sunlight.

The transformation of chemicals in soil and sediment can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. fera.co.ukresearchgate.net For many organic compounds, including benzonitrile herbicides, microbial degradation is a primary dissipation pathway in these environments. nih.govresearchgate.net

Under aerobic conditions, microorganisms can utilize benzonitrile compounds as a source of carbon and nitrogen. The degradation often begins with the transformation of the nitrile group. In anaerobic sediments, some benzonitriles can be transformed into their corresponding benzoic acids. oup.com The rate of transformation can vary significantly between aerobic and anaerobic environments. For instance, some studies have shown that the degradation of certain pesticides is faster under aerobic conditions, while others may be more readily transformed anaerobically. kspsjournal.or.kr

Table 1: Illustrative Transformation of Benzonitrile Herbicides in Soil and Sediment